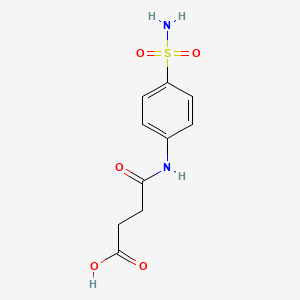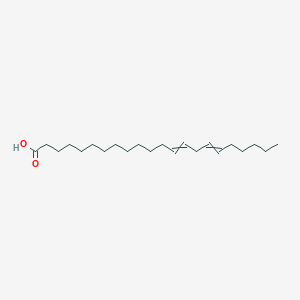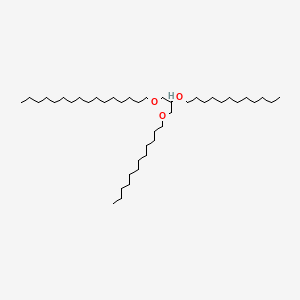
Sulfasuccinamide
Descripción general
Descripción
Sulfasuccinamide is a sulfonamide antibacterial with properties similar to those of sulfamethoxazole . It has been applied topically in the treatment of local infections of the ear, nose, and throat . It has also been given as the sodium salt . Sulfasuccinamide is a carbonic anhydrase inhibitor .
Synthesis Analysis
While specific synthesis methods for Sulfasuccinamide were not found, general methods for synthesizing sulfonamides have been reported. For instance, one study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . Another method involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .
Molecular Structure Analysis
Sulfasuccinamide has a molecular formula of C10H12N2O5S . Its structure includes a sulfonamide group, which is common in many antibiotics .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Sulfasuccinamide, like other sulfonamides, has been widely used as an antibacterial agent . It works by inhibiting the growth of bacteria, making it effective in treating a variety of bacterial infections.
Anti-Carbonic Anhydrase Applications
Sulfasuccinamide has been found to have anti-carbonic anhydrase activity . Carbonic anhydrases are enzymes that help regulate pH and fluid balance in the body. By inhibiting these enzymes, sulfasuccinamide can be used to treat conditions like glaucoma, epilepsy, and altitude sickness.
Anti-Obesity Applications
Research has shown that sulfasuccinamide may have potential anti-obesity effects . While the exact mechanisms are still being studied, it’s thought that the drug may help regulate metabolism and energy expenditure.
Diuretic Applications
Sulfasuccinamide has been used as a diuretic , a type of medication that helps remove excess water and salt from the body. This makes it useful in treating conditions like hypertension and heart failure.
Hypoglycemic Applications
Sulfasuccinamide has been found to have hypoglycemic effects , meaning it can help lower blood sugar levels. This makes it a potential treatment for diabetes.
Antitumor Applications
Research has suggested that sulfasuccinamide may have antitumor properties . It’s thought that the drug may inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
Anti-Neuropathic Pain Applications
Sulfasuccinamide has been found to have anti-neuropathic pain activities . Neuropathic pain is a type of chronic pain that’s often difficult to treat, and sulfasuccinamide may offer a new approach to managing this condition.
Protease Inhibitor Applications
Sulfasuccinamide and its structurally related derivatives have been reported to act as inhibitors for various proteases, including matrix metalloproteinase, bacterial protease, and HIV protease . These proteases play crucial roles in various biological processes and diseases, and their inhibition can lead to therapeutic benefits.
Mecanismo De Acción
Target of Action
Sulfasuccinamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
Sulfasuccinamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfasuccinamide affects the biochemical pathway of bacterial nucleotide synthesis. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, sulfasuccinamide indirectly disrupts DNA replication in bacteria, leading to their death .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The elimination half-life and apparent oral clearance of sulfonamides can vary depending on the specific compound and patient factors .
Result of Action
The primary result of sulfasuccinamide’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts critical cellular processes in bacteria, such as DNA replication. This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of sulfasuccinamide, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the effectiveness of sulfasuccinamide can be reduced in patients taking antibiotics, as these can interfere with the intestinal bacteria that help metabolize the drug .
Safety and Hazards
While specific safety and hazard information for Sulfasuccinamide was not found, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Propiedades
IUPAC Name |
4-oxo-4-(4-sulfamoylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXPZYBZLDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046275 | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfasuccinamide | |
CAS RN |
3563-14-2 | |
| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfasuccinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3563-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfasuccinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFASUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)

